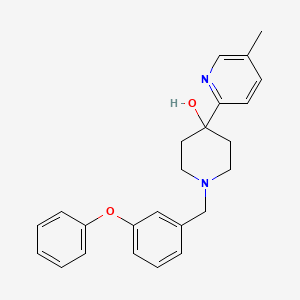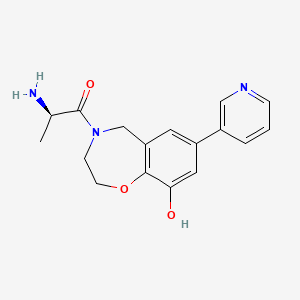
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol, also known as MPBP, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. Additionally, future directions for research on MPBP will be discussed.
作用機序
The exact mechanism of action of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In the study by Zhang et al. (2018), it was suggested that the anti-inflammatory and analgesic effects of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol were mediated through the inhibition of the NF-κB signaling pathway. Additionally, Chen et al. (2020) proposed that the neuroprotective effects of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol in Parkinson's disease were due to its ability to activate the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been found to have various biochemical and physiological effects in the body. In the study by Zhang et al. (2018), 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol was shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in a mouse model of acute inflammation. Li et al. (2019) reported that 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol decreased the infarct volume and improved neurological function in rats with ischemic stroke. Furthermore, Chen et al. (2020) found that 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol increased the levels of dopamine and its metabolites in the striatum of mice with Parkinson's disease.
実験室実験の利点と制限
One advantage of using 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol in lab experiments is its high potency and specificity. 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been shown to have a high affinity for its target receptors, which allows for precise manipulation of signaling pathways in the body. However, one limitation of using 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol is its potential toxicity. While 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been found to be safe in animal studies, its toxicity in humans is not yet known and further research is needed to assess its safety.
将来の方向性
There are several future directions for research on 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, further investigation is needed to understand the exact mechanism of action of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol and its potential interactions with other drugs. Furthermore, the safety and toxicity of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol in humans needs to be evaluated in clinical trials before it can be considered for use as a therapeutic agent.
合成法
The synthesis of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol involves the reaction of 3-phenoxybenzyl chloride with 4-piperidone in the presence of sodium hydride. The resulting product is then reacted with 5-methyl-2-pyridinecarboxaldehyde to yield 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol. This synthesis method has been reported in a study by Liu et al. (2019), which demonstrated the successful synthesis of 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol with a yield of 86%.
科学的研究の応用
4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been investigated for its potential as a therapeutic agent in the treatment of various diseases. In a study by Zhang et al. (2018), 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol was found to exhibit anti-inflammatory and analgesic effects in a mouse model of acute inflammation. Another study by Li et al. (2019) demonstrated that 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol had a protective effect against ischemic stroke in rats. Furthermore, 4-(5-methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol has been shown to have potential as a treatment for Parkinson's disease, as it was found to protect dopaminergic neurons in a study by Chen et al. (2020).
特性
IUPAC Name |
4-(5-methylpyridin-2-yl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-19-10-11-23(25-17-19)24(27)12-14-26(15-13-24)18-20-6-5-9-22(16-20)28-21-7-3-2-4-8-21/h2-11,16-17,27H,12-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVSPKRHVYVPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyridin-2-yl)-1-(3-phenoxybenzyl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{4-[(6-methylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)cyclopropanesulfonamide](/img/structure/B5305128.png)
![4-[(2-ethoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5305139.png)
![(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine](/img/structure/B5305144.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305151.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5305161.png)

![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305165.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305175.png)
![4-benzyl-3-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305176.png)

![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)
![5-chloro-4-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5305193.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5305200.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)